molecular formula C12H6F6O4 B3325520 Ocarocoxib CAS No. 215122-22-8

Ocarocoxib

Cat. No.: B3325520
CAS No.: 215122-22-8
M. Wt: 328.16 g/mol
InChI Key: CSOISVJKLBMNCK-UHFFFAOYSA-N
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Description

Ocarocoxib is a non-steroidal anti-inflammatory drug (NSAID) developed by Ocaro Pharmaceuticals. It is a selective cyclooxygenase-2 (COX-2) inhibitor designed to provide pain relief without the addictive properties associated with opioids. This compound is currently under investigation for its potential to treat acute post-operative pain .

Preparation Methods

The synthesis of Ocarocoxib involves several steps, starting with the preparation of the core structure, which is a 2H-1-benzopyran-3-carboxylic acid derivativeThe reaction conditions often involve the use of strong bases and specific solvents to achieve the desired product with high purity . Industrial production methods are still under development, focusing on optimizing yield and reducing production costs.

Chemical Reactions Analysis

Ocarocoxib undergoes various chemical reactions, including:

Scientific Research Applications

Ocarocoxib has several scientific research applications:

Mechanism of Action

Ocarocoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of prostaglandins that cause inflammation and pain. By blocking COX-2, this compound reduces the synthesis of these inflammatory mediators, providing pain relief. The compound’s selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .

Properties

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6O4/c13-11(14,15)9-7(10(19)20)4-5-3-6(22-12(16,17)18)1-2-8(5)21-9/h1-4,9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOISVJKLBMNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215122-22-8
Record name OCAROCOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96RH6Z678D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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